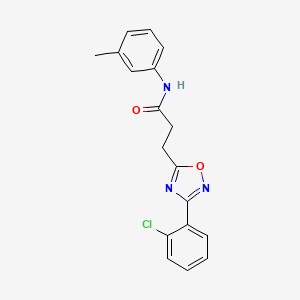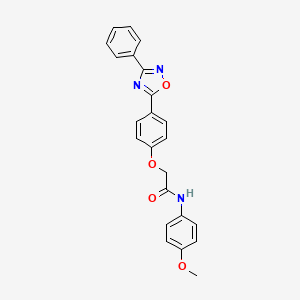
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the activation and survival of B-cells, and its dysregulation has been implicated in the development and progression of B-cell malignancies. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to a decrease in cell proliferation and induction of apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated its ability to inhibit BTK activity and impair B-cell receptor signaling, leading to a decrease in cell proliferation and induction of apoptosis. In vivo studies have also shown promising results, with this compound demonstrating anti-tumor activity in animal models of CLL and NHL. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide for lab experiments is its selectivity for BTK, which allows for targeted inhibition of the B-cell receptor signaling pathway. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it a suitable candidate for in vivo studies. However, one limitation of this compound is its potential for off-target effects, which may impact the interpretation of experimental results. Additionally, further studies are needed to fully characterize the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several potential future directions for research on N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide. One area of interest is the development of combination therapies, which may enhance the anti-tumor activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, with the goal of ultimately developing it as a therapeutic agent for the treatment of B-cell malignancies.
Métodos De Síntesis
The synthesis of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide involves several steps, beginning with the reaction of 3,4-dimethoxyaniline with ethyl 2-bromoacetate to form ethyl 2-(3,4-dimethoxyphenyl)acetate. This intermediate is then reacted with sodium hydride and 2-fluorobenzoyl chloride to form N-(2-fluorobenzoyl)-2-(3,4-dimethoxyphenyl)acetamide. The final step involves the reaction of this intermediate with sulfamide to form the target compound, this compound.
Aplicaciones Científicas De Investigación
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide has been the subject of extensive research in recent years, particularly in the field of oncology. Preclinical studies have demonstrated its potential as a therapeutic agent for the treatment of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and impairs B-cell receptor signaling, leading to a decrease in cell proliferation and induction of apoptosis. In vivo studies have also shown promising results, with this compound demonstrating anti-tumor activity in animal models of CLL and NHL.
Propiedades
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-4-32-20-12-10-16(14-19(20)25-23(27)17-7-5-6-8-18(17)24)33(28,29)26-15-9-11-21(30-2)22(13-15)31-3/h5-14,26H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDUJAPMXKJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)




![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)




![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)
![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)